4-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid
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Overview
Description
4-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid is a complex organic compound that features a thiazole ring and a pyridine ring. The thiazole ring is known for its aromatic properties and the presence of sulfur and nitrogen atoms, which contribute to its reactivity and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid typically involves the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with 4-aminomethylpyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines .
Scientific Research Applications
4-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,3-thiazole-2-carboxylic acid: Shares the thiazole ring but lacks the pyridine moiety.
4-aminomethylpyridine: Contains the pyridine ring but lacks the thiazole moiety.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Uniqueness
4-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid is unique due to the combination of the thiazole and pyridine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1272273-03-6 |
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Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.3 |
Purity |
95 |
Origin of Product |
United States |
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